REACTION_CXSMILES
|
[Cl:1]Cl.[NH2:3][C:4]1[N:9]=[C:8](SC)[N:7]=[C:6]([C:12]([F:15])([F:14])[F:13])[N:5]=1.[OH-].[Na+]>C(O)(=O)C>[NH2:3][C:4]1[N:9]=[C:8]([Cl:1])[N:7]=[C:6]([C:12]([F:15])([F:14])[F:13])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)SC)C(F)(F)F
|
Name
|
|
Quantity
|
0.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at approx. 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(15 min)
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
sprayed for 1 hour with nitrogen gas at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
STIRRING
|
Details
|
by stirring in heptane
|
Type
|
FILTRATION
|
Details
|
After filtration with suction
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |